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Compound of Interest

Compound Name: Anticancer agent 156

Cat. No.: B12377034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel anticancer agent IM156 with other

known inhibitors of oxidative phosphorylation (OXPHOS), namely metformin, phenformin, and

IACS-010759. The data presented herein is intended to offer an objective overview of their

relative performance based on available preclinical and clinical findings.

Introduction to IM156
IM156 is a novel, potent biguanide that acts as an inhibitor of mitochondrial protein complex 1

(PC1), a critical component of the electron transport chain involved in oxidative

phosphorylation.[1] By inhibiting OXPHOS, IM156 aims to induce energetic stress and

subsequent cell death in cancer cells that are highly dependent on this metabolic pathway.[2][3]

Unlike the hydrophilic biguanide metformin, IM156 is more hydrophobic, which may lead to

greater bioavailability in cancer cells.[1] Preclinical studies have indicated its anticancer activity

in various cancer models, including glioblastoma, gastric cancer, and EGFR-mutated lung

cancer.[1]

Quantitative Comparison of OXPHOS Inhibitors
The following table summarizes the comparative efficacy of IM156 and other selected

OXPHOS inhibitors based on key performance indicators from preclinical studies.
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Inhibitor Target

Potency in
Decreasing
Oxygen
Consumption
Rate (OCR)

Effect on
Cellular ATP
Production

Notes

IM156
Mitochondrial

Complex I

More potent than

metformin and

phenformin at

equal

concentrations[1]

[4]

Reduces cellular

ATP production

more effectively

than

phenformin[1][4]

Does not

increase

extracellular

acidification rate

(ECAR)[1][4]. 60-

fold more potent

than metformin in

increasing AMPK

phosphorylation[

5].

Metformin
Mitochondrial

Complex I

Less potent than

IM156 and

phenformin.[1][4]

Anticancer

activity in vitro

often requires

concentrations

higher than

achievable in

vivo.[1]

Inhibits ATP

production

A widely used

anti-diabetic drug

with a favorable

safety profile.[6]

Phenformin
Mitochondrial

Complex I

Less potent than

IM156.[1][4]

Stronger inhibitor

of Complex I

than metformin.

[7]

Induces cancer

cell apoptosis[4]

Withdrawn from

the market due

to the risk of

lactic acidosis.[1]

IACS-010759 Mitochondrial

Complex I

Potent inhibitor

with an IC50 of

1.4 nM for OCR

inhibition.[8]

Induces

apoptosis due to

energy depletion

and reduced

Has shown

antitumor activity

in models of AML

and brain cancer.
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aspartate

production.[8][9]

[8][10] Clinical

trials were

discontinued due

to dose-limiting

toxicities.[11]

Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and a typical experimental

workflow for evaluating OXPHOS inhibitors.
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Caption: Inhibition of Mitochondrial Complex I by IM156 and other biguanides disrupts the

electron transport chain, reducing ATP production.

Experimental Workflow for Oxygen Consumption Rate (OCR) Assay
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Caption: A generalized workflow for assessing mitochondrial respiration in cancer cells using an

extracellular flux analyzer.

Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR)

This protocol provides a general framework for assessing the effect of inhibitors on

mitochondrial respiration in cultured cancer cells using an extracellular flux analyzer.

1. Cell Plating:

Cancer cells are seeded into the wells of a specialized cell culture microplate at a

predetermined density (e.g., 25,000 cells/well) and allowed to adhere and grow for

approximately 24 hours under standard culture conditions (37°C, 5% CO2).[12]

2. Assay Preparation:

On the day of the assay, the standard culture medium is replaced with a specialized,

unbuffered assay medium (e.g., DMEM XF assay media) supplemented with substrates like

glucose, pyruvate, and glutamine.[12] The plate is then incubated in a non-CO2 incubator at

37°C for at least 30 minutes to allow the temperature and pH to stabilize.[12]

3. OCR Measurement:

The microplate is placed into an extracellular flux analyzer (e.g., Seahorse XF24).

Basal OCR is measured to establish a baseline.

The inhibitor of interest (e.g., IM156, metformin) is injected into the wells at the desired

concentration.

OCR is measured post-injection to determine the inhibitory effect.

Subsequent injections of other mitochondrial modulators can be performed to assess

different aspects of mitochondrial function. These often include:
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Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

FCCP (carbonyl cyanide p-(trifluoromethoxy) phenylhydrazone): An uncoupling agent that

disrupts the mitochondrial membrane potential, to measure maximal respiration.[12]

Rotenone and Antimycin A: Inhibitors of Complex I and III, respectively, to shut down

mitochondrial respiration and measure non-mitochondrial oxygen consumption.[13]

4. Data Analysis:

The OCR values are typically normalized to cell number or protein content in each well. The

data is then analyzed to determine the extent of OCR inhibition by the test compound

compared to controls.

Comparative Analysis of Anticancer Agent
AEG35156 and its Therapeutic Context
For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the anticancer agent AEG35156, an antisense

oligonucleotide targeting the X-linked inhibitor of apoptosis protein (XIAP). The focus is on its

mechanism of action and its performance in combination with standard chemotherapy.

Introduction to AEG35156
AEG35156 is a second-generation antisense oligonucleotide designed to selectively block the

expression of XIAP.[14] XIAP is a key member of the inhibitor of apoptosis (IAP) protein family

and is a potent endogenous inhibitor of caspases 3, 7, and 9, which are crucial executioners of

apoptosis.[14][15] Many cancers overexpress XIAP, which contributes to chemoresistance.[16]

By reducing XIAP levels, AEG35156 aims to lower the threshold for apoptosis, thereby inducing

cancer cell death or sensitizing them to the effects of cytotoxic drugs.[14]

Performance and Efficacy of AEG35156
The following table summarizes the key findings regarding the efficacy of AEG35156 from

preclinical and clinical studies.
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Agent/Combin
ation

Target Efficacy Metric Results Notes

AEG35156 XIAP mRNA
XIAP mRNA

knockdown

Dose-dependent

knockdown. At

350 mg/m², a

median maximal

knockdown of

90% was

observed in

patients with

AML.[16]

Demonstrates

target

engagement in

both preclinical

models and

patients.[17]

AEG35156 in

combination with

Idarubicin and

Cytarabine

XIAP mRNA and

DNA

replication/repair

Overall

Response Rate

(CR/CRp) in AML

47% (15 of 32

patients) in the

high-dose

AEG35156

group, compared

to 4% (1 of 24) in

the low-dose

groups.[16]

Suggests a

synergistic effect

with standard

chemotherapy in

relapsed/refracto

ry AML.[16]

AEG35156 in

combination with

Docetaxel

XIAP mRNA and

microtubule

stability

Tumor Growth

Inhibition

Dramatically

reduced tumor

growth rate in a

human lung

carcinoma

xenograft model,

particularly at

suboptimal

docetaxel doses.

[17]

Preclinical

evidence of

synergy with

taxane-based

chemotherapy.

Gemcitabine DNA synthesis Overall Survival

(as monotherapy

for pancreatic

cancer)

Median OS of

6.6 - 6.8 months

in landmark

trials.[18]

A standard-of-

care

chemotherapy

for various solid

tumors, including
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pancreatic

cancer.[18]

Signaling Pathway and Experimental Workflow
The diagrams below illustrate the apoptosis signaling pathways targeted by XIAP and a general

workflow for evaluating the efficacy of an antisense oligonucleotide.
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Caption: AEG35156 reduces XIAP levels, thereby relieving the inhibition of caspases and

promoting apoptosis through both intrinsic and extrinsic pathways.
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Caption: A generalized workflow to assess the molecular and cellular effects of the antisense

oligonucleotide AEG35156.

Experimental Protocols
Assessment of XIAP mRNA Knockdown by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines a standard method for quantifying the reduction of target mRNA levels

following treatment with an antisense oligonucleotide.

1. Cell Treatment:

Cancer cell lines are cultured to a suitable confluency and treated with AEG35156 at various

concentrations and for different durations. Appropriate vehicle-treated cells serve as controls.

2. RNA Extraction:

Total RNA is isolated from the treated and control cells using a commercial RNA extraction

kit according to the manufacturer's instructions. The quality and quantity of the extracted

RNA are assessed using spectrophotometry.

3. Reverse Transcription:

An equal amount of total RNA from each sample is reverse-transcribed into complementary

DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random

primers.

4. Quantitative PCR:

The cDNA is used as a template for real-time PCR with primers specific for the XIAP gene

and a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization. The PCR

reaction includes a fluorescent dye (e.g., SYBR Green) or a specific probe that allows for the

real-time monitoring of DNA amplification.

5. Data Analysis:
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The cycle threshold (Ct) values are determined for both the XIAP and the housekeeping

gene in each sample. The relative expression of XIAP mRNA is calculated using the ΔΔCt

method, where the expression in AEG35156-treated samples is compared to the vehicle-

treated controls. The percentage of XIAP knockdown is then calculated.[16]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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